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Compound of Interest

Compound Name: SZV-558

Cat. No.: B13434005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vepdegestrant (ARV-471), an investigational oral

PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, with the

established therapy fulvestrant for the treatment of estrogen receptor-positive (ER+), human

epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.

The information presented is based on publicly available clinical trial data and preclinical

research.

Mechanism of Action: A Novel Approach to ER
Degradation
Vepdegestrant represents a novel therapeutic modality designed to overcome resistance to

existing endocrine therapies. Unlike selective estrogen receptor modulators (SERMs) or

selective estrogen receptor degraders (SERDs) like fulvestrant, which primarily antagonize or

induce a conformational change leading to degradation, Vepdegestrant utilizes the cell's own

ubiquitin-proteasome system to directly and efficiently eliminate the estrogen receptor protein.

[1][2][3]

This PROTAC molecule is composed of a ligand that binds to the estrogen receptor and

another ligand that recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of

the ER, marking it for degradation by the proteasome.[1][4] This mechanism is effective against

both wild-type and mutant ER, including the ESR1 mutations that are a common mechanism of
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acquired resistance to aromatase inhibitors.[5][6] Preclinical studies have shown that

Vepdegestrant can induce robust ER degradation and has synergistic effects when combined

with CDK4/6 or PI3K/mTOR pathway inhibitors.[1][4][5]

Signaling Pathway Diagram
Vepdegestrant's PROTAC Mechanism of Action.

Clinical Trial Results: Vepdegestrant vs. Fulvestrant
The pivotal Phase 3 VERITAC-2 trial directly compared the efficacy and safety of

Vepdegestrant with fulvestrant in patients with ER+/HER2- advanced or metastatic breast

cancer who had progressed on a prior CDK4/6 inhibitor and endocrine therapy.[7][8][9]

Efficacy Data
The primary endpoint of the VERITAC-2 trial was progression-free survival (PFS). The results

demonstrated a statistically significant and clinically meaningful improvement in PFS for

Vepdegestrant compared to fulvestrant in the subpopulation of patients with ESR1-mutated

tumors.[7][8][9][10] However, a statistically significant improvement in PFS was not observed in

the overall intent-to-treat (ITT) population.[7][8][10]

Endpoint
Vepdegestrant
(ESR1-mutant)

Fulvestrant
(ESR1-mutant)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

5.0 months[2][8]

[9]

2.1 months[2][8]

[9]

0.57 (0.42–0.77)

[8][9]
0.0001[8]

Endpoint
Vepdegestrant
(All Patients)

Fulvestrant
(All Patients)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

3.7 months[8] 3.6 months[8]
0.83 (0.68–1.02)

[8]
0.0358[8]
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Vepdegestrant was generally well-tolerated in the VERITAC-2 trial, with a safety profile

consistent with previous studies.[4][8] The most common treatment-emergent adverse events

(TEAEs) were low-grade and included fatigue, and elevations in liver enzymes (ALT and AST).

[8] The rate of discontinuation due to TEAEs was low.[8]

Adverse Event (Grade ≥3) Vepdegestrant Fulvestrant

Any Grade ≥3 TEAE 23.4%[8] 17.6%[8]

Fatigue N/A N/A

Increased ALT N/A N/A

Increased AST N/A N/A

Nausea N/A N/A

Discontinuation due to TEAEs 2.9%[8] 0.7%[8]

Experimental Protocols: VERITAC-2 Trial
The VERITAC-2 study was a global, randomized, open-label, Phase 3 clinical trial.[7][9][11][12]

[13]

Patient Population:

Adults with ER+/HER2- advanced or metastatic breast cancer.[11][12][13]

Disease progression after one line of a CDK4/6 inhibitor in combination with endocrine

therapy.[11][12][13]

Exclusion criteria included prior chemotherapy for advanced disease or prior treatment with

fulvestrant.[8]

Treatment Arms:

Vepdegestrant: 200 mg administered orally once daily.[8][13]

Fulvestrant: 500 mg administered intramuscularly on days 1 and 15 of the first cycle, and

then on day 1 of each subsequent 28-day cycle.[8][9]
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Endpoints:

Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent

central review (BICR) in both the ESR1-mutant and the overall intent-to-treat (ITT)

populations.[10][14]

Key Secondary Endpoint: Overall survival (OS).[9][14]

Experimental Workflow Diagram

Patient Screening
(ER+/HER2- Advanced Breast Cancer,

Prior CDK4/6i + ET)

Randomization (1:1)

Vepdegestrant Arm
(200 mg oral, once daily)

Fulvestrant Arm
(500 mg IM, standard schedule)

Treatment until
Disease Progression

or Unacceptable Toxicity

Primary Endpoint Assessment:
Progression-Free Survival (BICR)

(ESR1-mutant and ITT populations)

Secondary Endpoint Assessment:
Overall Survival
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VERITAC-2 Clinical Trial Workflow.

Comparison with Other Alternatives
While the VERITAC-2 trial provides a direct comparison to fulvestrant, other treatment options

exist for patients with ER+/HER2- advanced breast cancer who have progressed on a CDK4/6

inhibitor. These include:

Elacestrant: An oral SERD that has shown efficacy, particularly in patients with ESR1

mutations.

PI3K/AKT/mTOR inhibitors (e.g., alpelisib, capivasertib, everolimus): These are typically

used in combination with endocrine therapy for patients with specific genomic alterations

(e.g., PIK3CA mutations).[11]

The choice of therapy following progression on a CDK4/6 inhibitor is complex and depends on

various factors, including the patient's ESR1 mutation status, prior therapies, and the presence

of other targetable mutations.

Conclusion
Vepdegestrant (ARV-471) has demonstrated a significant improvement in progression-free

survival compared to fulvestrant in patients with ESR1-mutated ER+/HER2- advanced breast

cancer who have progressed on a CDK4/6 inhibitor. Its novel mechanism of action as a

PROTAC ER degrader offers a promising new therapeutic strategy for this patient population.

The manageable safety profile observed in clinical trials further supports its potential as a

future treatment option. Further data on overall survival and its efficacy in broader patient

populations are awaited with interest by the scientific and clinical communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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